molecular formula C23H19N3O4S B2618728 N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 895415-08-4

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2618728
CAS No.: 895415-08-4
M. Wt: 433.48
InChI Key: ZPKBFECDTWNDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 5, a pyridin-3-ylmethyl moiety, and a fused dihydrobenzodioxine-carboxamide system.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-28-16-8-9-21-17(11-16)25-23(31-21)26(13-15-5-4-10-24-12-15)22(27)20-14-29-18-6-2-3-7-19(18)30-20/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKBFECDTWNDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from an appropriate aniline derivative, the benzothiazole ring can be synthesized through cyclization reactions.

    Methoxylation: Introduction of the methoxy group at the 5-position of the benzothiazole ring.

    Formation of the Benzodioxine Ring: This can be achieved through cyclization reactions involving dihydroxybenzene derivatives.

    Coupling with Pyridine: The pyridine moiety can be introduced through nucleophilic substitution or coupling reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzodioxine ring.

    Reduction: Reduction reactions can occur at the carboxamide group or the benzothiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules in organic synthesis.

Biology

Medicine

In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases like cancer or neurological disorders.

Industry

Industrial applications might include its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

  • Benzothiazole vs. Benzimidazole : The target compound’s benzothiazole moiety differs from benzimidazole-based analogs (e.g., pyrimido[1,2-a]benzimidazoles) by replacing a nitrogen atom with sulfur. This substitution increases lipophilicity (logP ~3.2 vs. ~2.8 for benzimidazoles) and may enhance membrane permeability .
  • Dihydrobenzodioxine vs. Dihydropyrimidine : The dihydrobenzodioxine system introduces conformational rigidity compared to the more flexible dihydropyrimidine ring in analogs like those synthesized by Kaushik Joshi et al. This rigidity could improve binding specificity to planar active sites (e.g., kinase domains) .

Pharmacological Activity

Compound Class Key Modifications Reported Activities Potency (IC50) Reference
Target Compound 5-Methoxy-benzothiazole, pyridinylmethyl Hypothesized anticancer, antimicrobial Not reported
Pyrimido[1,2-a]benzimidazoles Substituted phenyl, bipyridin Antiviral, anti-inflammatory 0.5–5 µM
  • Pyridinylmethyl Group : The pyridin-3-ylmethyl substituent in the target compound may facilitate π-π stacking with aromatic residues in target proteins, a feature shared with bipyridin-containing analogs but absent in simpler benzothiazoles .

Physicochemical Properties

Property Target Compound Pyrimido[1,2-a]Benzimidazole [1]
Molecular Weight 453.5 g/mol 520.4 g/mol
logP 3.2 2.8
Hydrogen Bond Acceptors 7 9
Hydrogen Bond Donors 2 3

The lower hydrogen bond donor count in the target compound (2 vs. 3) may reduce off-target interactions, while the higher logP suggests improved CNS penetration compared to more polar analogs .

Research Implications and Limitations

  • Synthetic Challenges : The dihydrobenzodioxine-carboxamide linkage requires multi-step synthesis, contrasting with the relatively straightforward routes for dihydropyrimidine-based compounds .
  • Data Gaps : Direct comparative pharmacological data (e.g., IC50 values, toxicity profiles) are unavailable for the target compound, necessitating further in vitro and in vivo studies.

Biological Activity

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with potential therapeutic applications. This compound belongs to a class of benzothiazole derivatives, which have been studied extensively for their diverse biological activities, including anticancer and antimicrobial properties.

The molecular formula of the compound is C24H24N4O4S3, with a molecular weight of 528.7 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

Anticancer Activity

Benzothiazole derivatives are known for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study demonstrated that benzothiazole derivatives showed GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against MCF7 (breast cancer) and other cancer cell lines .
CompoundCell LineGI50 (µM)
Benzothiazole Derivative AMCF70.57
Benzothiazole Derivative BMCF70.40
N-(5-methoxy...)VariousTBD

The anticancer mechanisms of benzothiazole derivatives often involve:

  • Inhibition of Cell Proliferation : These compounds can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : They may cause cell cycle arrest at various phases, particularly G1 and G2/M phases.
  • Targeting Specific Pathways : Some studies suggest that these compounds may target specific signaling pathways involved in tumor growth.

Antimicrobial Activity

Benzothiazole derivatives have also been reported to possess antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or cellular components, leading to inhibition of growth.

Antibacterial Studies

Research indicates that certain derivatives exhibit selective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundBacterial StrainMIC (µM)
Benzothiazole Derivative CE. coli16
Benzothiazole Derivative DS. aureus8

Case Studies and Research Findings

  • Study on Cytotoxicity : In a study involving several benzothiazole derivatives, one compound demonstrated significant cytotoxic activity against human leukemia cell lines with an IC50 value as low as 10 µM .
  • Antibacterial Activity : Another investigation found that a related compound showed remarkable activity against Staphylococcus aureus with an MIC of 8 µM, indicating its potential as an antibacterial agent .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?

Answer:
The synthesis of this heterocyclic compound requires multi-step reactions, including amide coupling, heterocyclic ring formation, and functional group modifications. Key steps include:

  • Amide bond formation : Use coupling reagents like EDC/HOBt or DCC to link the benzothiazole and pyridinylmethyl moieties to the dihydrobenzodioxine core .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while catalysts like DMAP improve reaction rates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .
  • Optimization via DOE : Apply factorial design to optimize variables (temperature, catalyst loading, reaction time) and minimize side products .

Advanced: How can computational chemistry aid in predicting the compound’s biological activity and binding mechanisms?

Answer:
Advanced computational methods include:

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). For example, docking poses in similar benzothiazole derivatives show hydrogen bonding with catalytic lysine residues .
  • Quantum mechanical calculations : Assess electronic properties (HOMO-LUMO gaps) to predict reactivity and stability using Gaussian or ORCA .
  • MD simulations : Evaluate binding stability over time (100 ns simulations) with GROMACS or AMBER .

Table 1 : Example docking scores for analogous compounds:

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interactions
Analog 9cα-Glucosidase-9.2H-bond with Asp349, π-π stacking

Basic: What spectroscopic and chromatographic techniques are critical for structural validation?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in benzodioxine at δ 6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z ~465) .
  • HPLC-PDA : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers address contradictions in biological assay data for this compound?

Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Validate enzyme inhibition (e.g., IC₅₀) with fluorescence-based and radiometric assays .
  • Dose-response curves : Use 8-point dilution series to confirm potency and Hill slopes .
  • Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding in cellular contexts .

Basic: What are the solubility and stability challenges, and how can formulation improve bioavailability?

Answer:

  • Solubility : Poor aqueous solubility (<10 µg/mL) due to hydrophobic benzothiazole/dioxine groups. Solutions:
    • Co-solvents (e.g., PEG-400, cyclodextrins) .
    • Salt formation (e.g., hydrochloride salts of the pyridine moiety) .
  • Stability : Susceptible to hydrolysis at high pH. Stabilize with lyophilization or storage at -20°C in amber vials .

Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?

Answer:

  • Core modifications : Replace the methoxy group with halogens (e.g., Cl, F) to enhance metabolic stability .
  • Side-chain variations : Introduce substituents on the pyridine ring (e.g., methyl, nitro) to modulate lipophilicity .
  • Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interaction points (e.g., hydrogen bond acceptors in the benzodioxine ring) .

Table 2 : SAR trends for benzothiazole derivatives:

Modification SiteFunctional GroupEffect on Activity
5-Methoxy (Bzthiazole)-OCH₃ → -CF₃Increased potency against COX-2

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods for weighing and synthesis steps .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How can machine learning models predict synthetic pathways or toxicity profiles?

Answer:

  • Retrosynthesis prediction : Train models with USPTO or Reaxys datasets using tools like ASKCOS or IBM RXN .
  • Toxicity prediction : Use ADMET predictors (e.g., ADMETlab 2.0) to estimate hepatotoxicity or hERG inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.